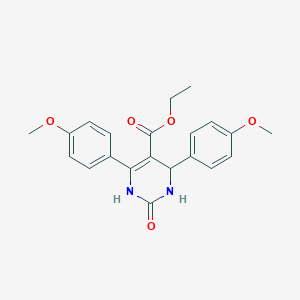![molecular formula C28H28F2N4O2 B5068911 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine], also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a stimulant and has been used as a recreational drug in some countries. However,
Mecanismo De Acción
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] acts as a stimulant by increasing the release and blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and produce stereotypic behaviors, such as repetitive grooming and head bobbing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] in lab experiments is its high potency and selectivity for dopamine, serotonin, and norepinephrine transporters. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]. One area of interest is its potential as a treatment for depression and other mood disorders. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to have antidepressant-like effects in animal models, and further research may lead to the development of new treatments for these disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction and developing new treatments for drug abuse. Finally, further research may lead to the development of new derivatives of 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] with improved selectivity and potency for specific neurotransmitter transporters.
Métodos De Síntesis
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1,3-diaminobenzene with phosgene to form 1,3-bis(chlorocarbonyl)benzene. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a base to form 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine].
Aplicaciones Científicas De Investigación
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been studied extensively for its potential use as a research tool in various fields. It has been shown to have affinity for dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has also been used in studies on drug abuse and addiction, as it has been shown to produce rewarding effects in animal models.
Propiedades
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N4O2/c29-23-4-8-25(9-5-23)31-12-16-33(17-13-31)27(35)21-2-1-3-22(20-21)28(36)34-18-14-32(15-19-34)26-10-6-24(30)7-11-26/h1-11,20H,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNYBVKEOWFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)

![4-methoxy-6-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5068857.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)

![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5068894.png)
![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
